molecular formula C22H30N2O B13741738 3beta-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene

3beta-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene

Cat. No.: B13741738
M. Wt: 338.5 g/mol
InChI Key: PRBTWKCJXZGRAL-BLQWBTBKSA-N
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Description

VN/85-1 is a synthetic compound known for its potent inhibitory effects on the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the biosynthesis of androgens. This compound has garnered significant attention in the field of oncology, particularly for its potential use in treating hormone-dependent prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

VN/85-1 is synthesized through a series of chemical reactions starting from 3-beta-acetoxyandrost-5-en-17-one. The Vilsmeier-Haack reaction is employed using phosphorus oxychloride and dimethylformamide to produce a mixture of vinyl chloride and its formyl derivative. The chlorine atom is then displaced with 1,2,3-triazole to afford the desired 1-triazolyl compound. The formyl group is cleaved using bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes. Finally, the acetate ester group is hydrolyzed with methanolic potassium hydroxide .

Industrial Production Methods

The industrial production of VN/85-1 involves optimizing the synthetic route to improve yield and purity. This includes avoiding tedious chromatographic separations and improving overall yields from 55% to 70% .

Chemical Reactions Analysis

Types of Reactions

VN/85-1 undergoes various chemical reactions, including:

    Oxidation: Conversion to its 3-oxo-4-ene analog, 17-(1H-imidazol-1-yl)androsta-4,16-diene-3-one (VN/108-1).

    Reduction: Reduction of the formyl group during synthesis.

    Substitution: Displacement of chlorine with 1,2,3-triazole.

Common Reagents and Conditions

Major Products

Scientific Research Applications

VN/85-1 has been extensively studied for its applications in various fields:

Mechanism of Action

VN/85-1 exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. This inhibition leads to a decrease in androgen levels, which is beneficial in treating hormone-dependent prostate cancer. The compound also induces the endoplasmic reticulum stress response, resulting in down-regulation of cyclin D1 protein expression and cyclin E2 mRNA, leading to cell cycle arrest in the G1-G0 phase .

Comparison with Similar Compounds

VN/85-1 is compared with other similar compounds such as VN/87-1, VN/108-1, and L-39. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and efficacy:

VN/85-1 stands out due to its higher bioavailability and rapid metabolism, making it a promising candidate for further development in prostate cancer therapy .

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H30N2O/c1-21-9-7-16(25)13-15(21)3-4-17-18-5-6-20(24-12-11-23-14-24)22(18,2)10-8-19(17)21/h3,6,11-12,14,16-19,25H,4-5,7-10,13H2,1-2H3/t16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

PRBTWKCJXZGRAL-BLQWBTBKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=CN=C5)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=CN=C5)C)O

Origin of Product

United States

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